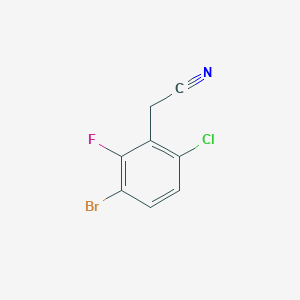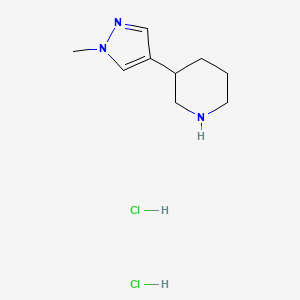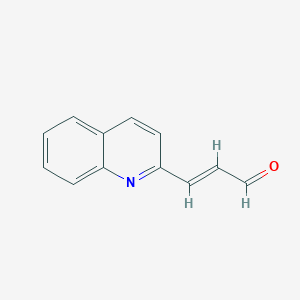
(2E)-3-(Quinolin-2yl)-prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(Quinolin-2yl)-prop-2-enal is an organic compound that features a quinoline ring attached to a propenal group. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(Quinolin-2yl)-prop-2-enal typically involves the condensation of quinoline-2-carbaldehyde with an appropriate aldehyde under basic conditions. The reaction may proceed via a Knoevenagel condensation mechanism, where the aldehyde reacts with an active methylene compound in the presence of a base.
Industrial Production Methods: Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions may convert the propenal group to a propanol group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: (2E)-3-(Quinolin-2yl)-prop-2-enal can be used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical research applications.
Biology: Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological effects.
Medicine: In medicinal chemistry, this compound could be explored for drug development, particularly for its potential to interact with biological targets.
Industry: The compound may find applications in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2E)-3-(Quinolin-2yl)-prop-2-enal would depend on its specific interactions with molecular targets. Quinoline derivatives often interact with enzymes, receptors, or nucleic acids, affecting various biological pathways.
Comparison with Similar Compounds
Quinoline-2-carbaldehyde: A precursor in the synthesis of (2E)-3-(Quinolin-2yl)-prop-2-enal.
Quinoline-2-carboxylic acid: An oxidation product of the compound.
Quinoline derivatives: Various derivatives with different functional groups attached to the quinoline ring.
Uniqueness: this compound is unique due to its specific structure, which combines the quinoline ring with a propenal group. This combination may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(E)-3-quinolin-2-ylprop-2-enal |
InChI |
InChI=1S/C12H9NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-9H/b5-3+ |
InChI Key |
DIEFKJUFJHCQEE-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


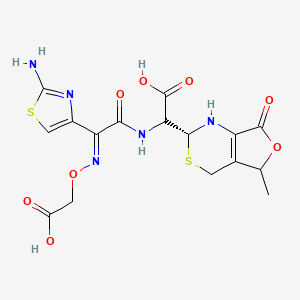
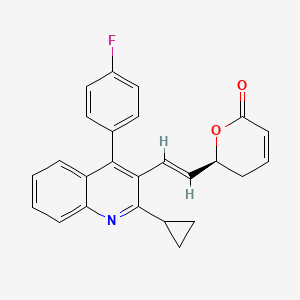

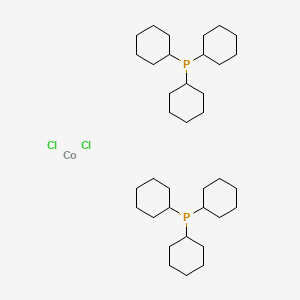
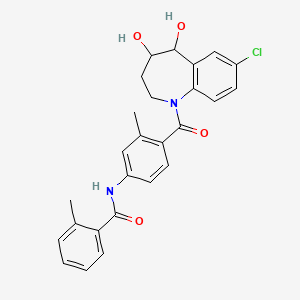
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
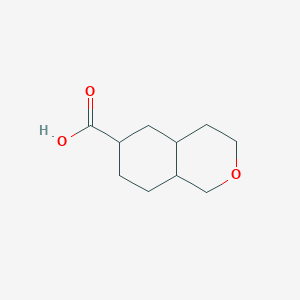
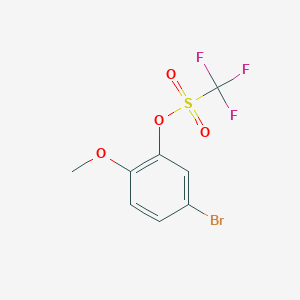
![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)
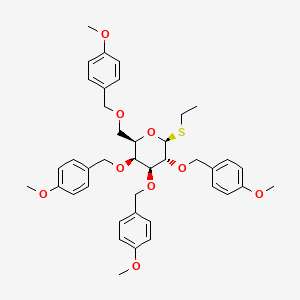
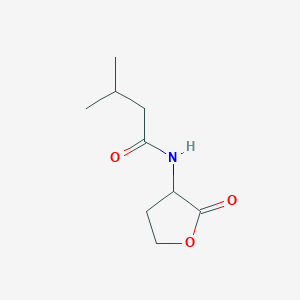
![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)
